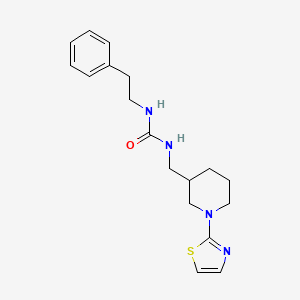
1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a urea derivative, which contains a phenethyl group, a thiazol-2-yl group, and a piperidin-3-yl group . Urea derivatives are known for their wide range of biological activities, and thiazole and piperidine rings are common motifs in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are typically synthesized by coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield similar structures .Molecular Structure Analysis
The compound contains a urea group, a phenethyl group, a thiazol-2-yl group, and a piperidin-3-yl group . These groups are likely to influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Steric Carbonyl Protection, Metalation, and Cleavage of Highly Hindered Ureas :
- Research shows that ureas with sterically protected carbonyl groups, like those involving piperidine derivatives, can be effectively metalated. Such processes are promising for applications in organic synthesis, particularly for sterically blocked carbonyl compounds (Hassel & Seebach, 1978).
Synthesis and Biochemical Evaluation in Medicinal Chemistry :
- A study on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicated their potential as acetylcholinesterase inhibitors. This underscores their significance in medicinal chemistry, particularly in the context of enhancing cognitive functions (Vidaluc et al., 1995).
Microbial Degradation of Slow-Release Fertilizers :
- The breakdown of urea-based compounds in agricultural settings, particularly in slow-release fertilizers, is an area of research. Understanding the microbial degradation pathways of these compounds, which include ureas, is crucial for optimizing their use in sustainable agriculture (Jahns & Kaltwasser, 2000).
Spectroscopic and Structural Studies :
- Tri-substituted ureas containing N-methylpiperazine and phenyl and N-heterocyclic substituents have been synthesized and studied spectroscopically. This research aids in understanding the structural properties of such compounds, which is essential for their application in various scientific fields (Iriepa & Bellanato, 2013).
Synthesis under Microwave Irradiation :
- The development of methods for synthesizing urea derivatives under microwave irradiation conditions has been explored. This provides a more efficient pathway for the synthesis of such compounds, with potential applications in various chemical industries (Li & Chen, 2008).
Mechanistic Studies in Chemistry of Urea :
- Research into the reactions of urea with various compounds reveals insights into the mechanistic aspects of urea chemistry. This is crucial for understanding its behavior and potential applications in chemical reactions (Butler & Hussain, 1981).
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds :
- The development of new heterocyclic compounds containing urea structures has implications for their use as antibacterial agents. This highlights their potential in pharmaceutical applications and drug development (Azab, Youssef, & El-Bordany, 2013).
Pharmacokinetics and Reduction of Inflammatory Pain :
- Studies on urea inhibitors, particularly those involving piperidyl moieties, in the context of soluble epoxide hydrolase, provide valuable information on their pharmacokinetic properties and their potential in treating inflammatory pain (Rose et al., 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and metabolism .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . This can result in a reduction in symptoms associated with conditions characterized by inflammation.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-17(19-9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-22(14-16)18-20-10-12-24-18/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFJWCXHDYNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

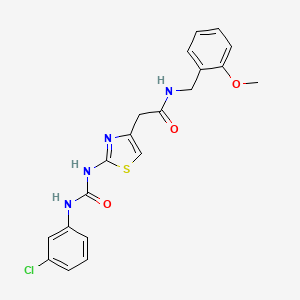
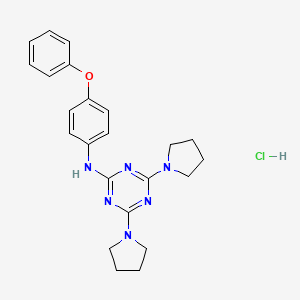

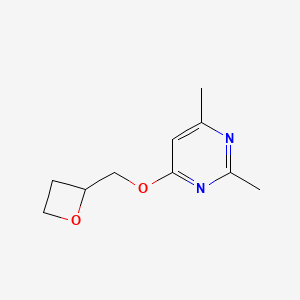
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)
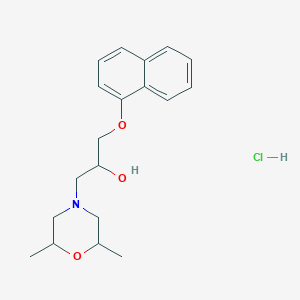
![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)
![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)
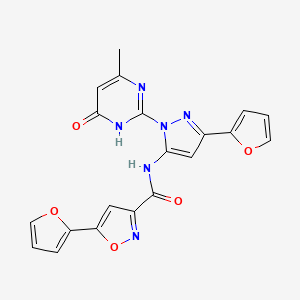
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2939947.png)

![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)

![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2939951.png)